molecular formula C40H56O4 B7823147 Capsorubin CAS No. 28368-02-7

Capsorubin

Cat. No. B7823147
CAS RN: 28368-02-7
M. Wt: 600.9 g/mol
InChI Key: GVOIABOMXKDDGU-YUURSNASSA-N
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Description

Capsorubin is a carotenone.
capsorubin is a natural product found in Capsicum annuum, Nephroma arcticum, and other organisms with data available.

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOIABOMXKDDGU-YUURSNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018116
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Capsorubin

CAS RN

470-38-2
Record name Capsorubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsorubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPSORUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 °C
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,470
Citations
E Fernández-García, I Carvajal-Lérida… - Photochemical & …, 2016 - Springer
… ) with capsanthin and capsorubin significantly counteracted … Pretreatment of hdf with capsanthin, capsorubin or lutein (1 μM) … Our findings indicate that capsanthin and capsorubin …
Number of citations: 32 link.springer.com
J Deli, E Ősz, P Molnár, F Zsila… - Helvetica chimica …, 2001 - Wiley Online Library
… It is known that in capsorubin (7), C(5) and C(5о) exclusively influence the CD spectrum … Although the reduction of cryptocapsin and capsorubin is a routine method for the identification …
Number of citations: 5 onlinelibrary.wiley.com
H Maeda, A Nishino, T Maoka - Carotenoids: Biosynthetic and …, 2021 - Springer
… Capsorubin showed greater stability against the attack of 1 O 2 than capsanthin, zeaxanthin… Capsorubin has a long linear conjugated double bond system in its molecule. Capsorubin …
Number of citations: 12 link.springer.com
T Maoka, Y Goto, K Isobe, Y Fujiwara… - Journal of oleo …, 2001 - jstage.jst.go.jp
Capsorubin and related compounds, capsanthin, capsanthin 3, 6-epoxide and cycloviolaxanthin isolated from paprika (Capsicum annuum) inhibited the oxidation of methyl linolate in …
Number of citations: 40 www.jstage.jst.go.jp
RD Bowden, RDG Cooper, CJ Harris… - Journal of the …, 1983 - pubs.rsc.org
… of both capsanthin acetate and capsorubin acetate gave an optically active … of capsorubin in which both end groups were either cis [eg (4)] or trans [eg (1)].12 In showing that capsorubin …
Number of citations: 16 pubs.rsc.org
A Nishino, H Yasui, T Maoka - Journal of agricultural and food …, 2016 - ACS Publications
… the reaction of capsanthin and capsorubin with reactive active … , and 1 O 2 with capsanthin and capsorubin by ESR spin-trapping … of ROS with capsanthin and capsorubin are discussed. …
Number of citations: 45 pubs.acs.org
E Murillo, J Deli, V Nagy, E Molinar-Toribio… - Journal of Food …, 2021 - Elsevier
… content can be attributed to capsorubin in both plants. This … The main carotenoid, capsorubin, was isolated by open … Capsorubin is a potent antioxidant even among carotenoids …
Number of citations: 10 www.sciencedirect.com
SH Ha, JB Kim, JS Park, SW Lee… - Journal of Experimental …, 2007 - academic.oup.com
Ripe pepper (Capsicum sp.) fruits can display a range of colours from white to deep red. To understand better the regulatory mechanisms of the carotenoid biosynthetic pathways that …
Number of citations: 274 academic.oup.com
M Furubayashi, A Kubo, M Takemura… - Journal of Agricultural …, 2021 - ACS Publications
… the direct precursors of capsanthin and capsorubin, respectively, have been … /capsorubin synthesis is the last enzyme step catalyzed by CCS. The fact that capsanthin and capsorubin …
Number of citations: 22 pubs.acs.org
V Lefebvre, M Kuntz, B Camara, A Palloix - Plant molecular biology, 1998 - Springer
The red colour of pepper fruits is determined by the y + dominant allele and the yellow colour by the y recessive allele. The capsanthin-capsorubin synthase (CCS) gene is activated …
Number of citations: 185 link.springer.com

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